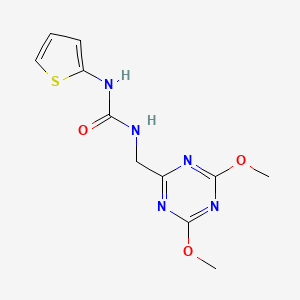

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

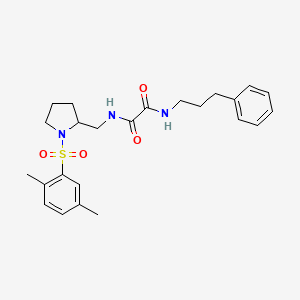

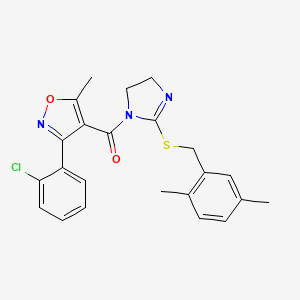

“3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzamide derivatives can be synthesized from benzoic acid or its derivatives . Benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute a carbonyl group (C=O) and an amide group (NH2), while the benzothiazole moiety would contribute a sulfur and nitrogen in the ring structure .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group in the benzamide moiety could undergo hydrolysis, and the benzothiazole moiety could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

科学的研究の応用

Antihyperglycemic Potential

A study by Nomura et al. (1999) focused on a series of benzamide derivatives, including 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, for their potential as antidiabetic agents. Their research led to the identification of a compound, KRP-297, that emerged as a promising drug candidate for diabetes mellitus treatment (Nomura et al., 1999).

Antimicrobial Activity

Badne et al. (2011) investigated the antimicrobial properties of derivatives of this compound. Their research concluded that these compounds demonstrated notable antimicrobial activity (Badne et al., 2011).

Role in Supramolecular Gelation

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. They found that some derivatives, including 3-methyl-N-(thiazol-2-yl) benzamide, displayed good stability and low minimum gelator concentration in certain solvents, indicating their potential use in the field of crystal engineering and material science (Yadav & Ballabh, 2020).

Photoisomerization Research

Elghamry et al. (2007) explored the photoconversion of various benzothiazine derivatives. Their findings contribute to understanding the chemical properties and reactions of these compounds under specific conditions, such as exposure to ultraviolet light (Elghamry et al., 2007).

Neuroleptic Activity

Research by Iwanami et al. (1981) included a study of benzamides as potential neuroleptics. They evaluated various derivatives, including those related to this compound, for their effects on behavior and potential as treatments for psychosis (Iwanami et al., 1981).

Liquid Crystal Research

Ha et al. (2010) synthesized a series of benzothiazole-based liquid crystals, investigating their mesomorphic properties. This research is significant for the development of new materials in displays and other liquid crystal applications (Ha et al., 2010).

作用機序

特性

IUPAC Name |

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-5-3-8-13-14(10)17-16(21-13)18-15(19)11-6-4-7-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBYFPKAZZDLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)